molecular formula C16H26Si2 B15161170 Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane CAS No. 652154-25-1

Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane

Cat. No.: B15161170
CAS No.: 652154-25-1
M. Wt: 274.55 g/mol
InChI Key: XOWIDQNPHQAPFS-UHFFFAOYSA-N
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Description

Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a phenyl ring via an ethynyl linkage. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane typically involves the reaction of 2-(trimethylsilyl)ethynylbenzene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The product is then purified by distillation or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction Reactions: The phenyl ring can undergo hydrogenation to form cyclohexyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as halides and nucleophiles are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in the presence of hydrogen gas.

Major Products Formed

    Substitution: Formation of silyl ethers or silyl amines.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclohexyl derivatives.

Scientific Research Applications

Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane has a wide range of applications in scientific research:

    Biology: Employed in the synthesis of bioactive molecules and as a precursor in the development of pharmaceuticals.

    Medicine: Utilized in drug discovery and development, particularly in the design of silicon-containing drugs with improved pharmacokinetic properties.

    Industry: Applied in the production of advanced materials, including polymers and coatings, due to its ability to enhance material properties such as thermal stability and hydrophobicity.

Mechanism of Action

The mechanism by which Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane exerts its effects involves the interaction of the silyl groups with various molecular targets. The trimethylsilyl groups can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and protect sensitive functional groups during chemical reactions. These interactions are mediated through pathways involving nucleophilic attack, electrophilic addition, and radical formation .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetylene: Another organosilicon compound with similar reactivity but different structural features.

    Triisopropylsilylacetylene: Contains bulkier silyl groups, leading to different steric effects and reactivity.

    Trimethylsilylchloride: Used as a reagent for introducing trimethylsilyl groups but lacks the ethynyl linkage.

Uniqueness

Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane is unique due to its combination of trimethylsilyl groups and an ethynyl linkage, which provides a balance of stability and reactivity. This makes it particularly useful in applications requiring both protective and reactive functionalities.

Properties

CAS No.

652154-25-1

Molecular Formula

C16H26Si2

Molecular Weight

274.55 g/mol

IUPAC Name

trimethyl-[2-[2-(2-trimethylsilylethyl)phenyl]ethynyl]silane

InChI

InChI=1S/C16H26Si2/c1-17(2,3)13-11-15-9-7-8-10-16(15)12-14-18(4,5)6/h7-10H,11,13H2,1-6H3

InChI Key

XOWIDQNPHQAPFS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCC1=CC=CC=C1C#C[Si](C)(C)C

Origin of Product

United States

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